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For researchers, scientists, and drug development professionals, a new antiviral agent,
Pritelivir, is showing significant promise in treating Herpes Simplex Virus (HSV) infections that
are intolerant or resistant to foscarnet, a standard second-line therapy. Clinical trial data
indicates that Pritelivir, with its novel mechanism of action, offers a more effective and better-
tolerated treatment option compared to current alternatives.

Pritelivir, developed by AiCuris Anti-infective Cures AG, is a first-in-class helicase-primase
inhibitor.[1][2][3] Unlike nucleoside analogues such as acyclovir and the pyrophosphate
analogue foscarnet, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-
primase complex, a crucial component for the initiation of viral DNA replication.[3][4][5] This
distinct mechanism allows Pritelivir to be active against HSV strains that have developed
resistance to DNA polymerase inhibitors.[4][5]

Recent clinical trials have provided compelling evidence of Pritelivir's efficacy and safety in
immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, a
patient population often treated with foscarnet.

Comparative Efficacy: Pritelivir vs. Foscarnet

A Phase 2 clinical trial directly compared the efficacy and safety of oral Pritelivir to intravenous
foscarnet in immunocompromised patients with acyclovir-resistant HSV infections. The results
showed a numerically higher rate of lesion healing in patients treated with Pritelivir.[6][7]
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In a significant development, the registrational Phase 3 PRIOH-1 trial (NCT03073967) met its
primary endpoint, demonstrating the statistical superiority of Pritelivir in lesion healing
compared to a standard of care (SoC) arm, which included the investigator's choice of
foscarnet, cidofovir, or imiquimod.[8][9][10] The trial showed a highly statistically significant
superiority for Pritelivir in the percentage of patients with complete healing of mucocutaneous
lesions within 28 days (p=0.0047), with this superiority increasing at day 42 (p<0.0001).[8][10]
While the full quantitative results from the Phase 3 trial are anticipated to be presented at an
upcoming medical conference, the topline data strongly supports Pritelivir's superior efficacy.
[10]

Efficacy Endpoint Pritelivir Foscarnet Study
Lesion Healing Rate
o 93% 57% Phase 2[6][7]

(within 28 days)
Primary Endpoint o _

) ) Statistically Superior Standard of Care Phase 3 (PRIOH-1)[8]
(Lesion Healing up to ) )

(p=0.0047) (including Foscarnet) [10]

28 days)
Lesion Healing up to Statistically Superior Standard of Care Phase 3 (PRIOH-1)[8]
42 days (p<0.0001) (including Foscarnet) [10]

Safety and Tolerability Profile

A key differentiator for Pritelivir is its favorable safety profile, particularly in comparison to
foscarnet, which is known for its potential for nephrotoxicity and electrolyte imbalances.[3][11]
The Phase 2 trial data highlighted a significant advantage for Pritelivir in terms of treatment
discontinuation due to adverse events.[6][7]

Safety Endpoint Pritelivir Foscarnet Study

Adverse Event-
Related 0% 42.9% Phase 2[6][7]

Discontinuations

Experimental Protocols
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PRIOH-1 Phase 3 Trial (NCT03073967)

The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to
assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-
resistant mucocutaneous HSV infections.[8][12] The trial included a cohort of patients who
were also resistant or intolerant to foscarnet.[8]

 Pritelivir Arm: Participants received a 400 mg oral loading dose of Pritelivir on the first day,
followed by a 100 mg once-daily oral maintenance dose.[8][13]

o Standard of Care (SoC) Arm: The investigator's choice of treatment included:
o Foscarnet: 40 mg/kg intravenously every 8 hours or 60 mg/kg every 12 hours.[12]
o Cidofovir: 5 mg/kg intravenously once weekly, or as a 1% or 3% topical application.[12]
o Imiquimod: 5% topical cream.[12]

e Primary Endpoint: The primary outcome was the percentage of patients with complete
healing of all mucocutaneous HSV lesions within 28 days of starting treatment.[10]

Alternatives to Foscarnet in Cases of
Intolerance/Resistance

For patients with foscarnet-intolerant or -resistant HSV infections, treatment options are limited
and often associated with significant toxicities.

o Cidofovir: This intravenous antiviral has shown efficacy in some cases of acyclovir- and
foscarnet-resistant HSV infections.[14][15][16] However, its use is limited by a significant risk
of nephrotoxicity.[17]

e Imiquimod: A topical immune response modifier, imiquimod has been used off-label with
some success in treating acyclovir-resistant HSV lesions, including those also resistant to
foscarnet.[18][19][20] Its mechanism is indirect, stimulating a local immune response rather
than directly targeting viral replication.[18][21]

Visualizing the Mechanisms and Workflows
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To better understand the distinct mechanism of Pritelivir and the clinical trial workflow, the
following diagrams are provided.
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Caption: Mechanism of action of Pritelivir versus Foscarnet.
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Caption: Simplified workflow of the PRIOH-1 Phase 3 clinical trial.

In conclusion, Pritelivir represents a significant advancement in the treatment of challenging
HSV infections, particularly in immunocompromised patients who have exhausted or cannot
tolerate standard therapies like foscarnet. Its superior efficacy, favorable safety profile, and oral
administration position it as a promising future standard of care for this high-need patient
population. The full results of the PRIOH-1 trial are eagerly awaited to further solidify these
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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